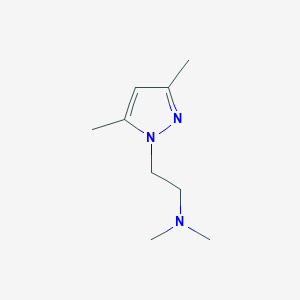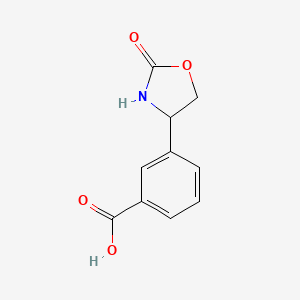![molecular formula C9H10N2O B12858747 5-Ethyl-3-methylisoxazolo[5,4-b]pyridine CAS No. 71224-70-9](/img/structure/B12858747.png)
5-Ethyl-3-methylisoxazolo[5,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-3-methylisoxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-methylisoxazolo[5,4-b]pyridine typically involves the condensation of 5-amino-3-methylisoxazole with diethyl 2-oxosuccinate sodium salt in the presence of trifluoroacetic acid. The reaction proceeds with the formation of diethyl (Z)-2-(5-amino-3-methylisoxazol-4-yl)but-2-enedioate, which undergoes cyclization in the presence of sodium ethoxide in alcohol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions mentioned above to achieve higher yields and purity. This may include the use of microwave irradiation or ultrasonication to enhance reaction rates and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-3-methylisoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
5-Ethyl-3-methylisoxazolo[5,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials with unique properties .
Mécanisme D'action
The mechanism of action of 5-Ethyl-3-methylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylisoxazolo[4,5-b]pyridine: A closely related compound with similar structural features.
5-Aminoisoxazoles: These compounds share the isoxazole ring and exhibit similar reactivity.
Isoxazolo[5,4-d]pyrimidines: These compounds have a fused pyrimidine ring and are used in similar applications
Uniqueness
5-Ethyl-3-methylisoxazolo[5,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
71224-70-9 |
|---|---|
Formule moléculaire |
C9H10N2O |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
5-ethyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C9H10N2O/c1-3-7-4-8-6(2)11-12-9(8)10-5-7/h4-5H,3H2,1-2H3 |
Clé InChI |
YIEQISHOUYVCPL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(N=C1)ON=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


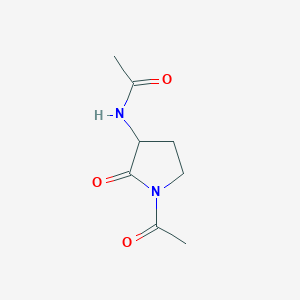
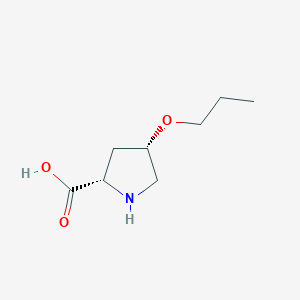



![2-(Difluoromethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12858701.png)
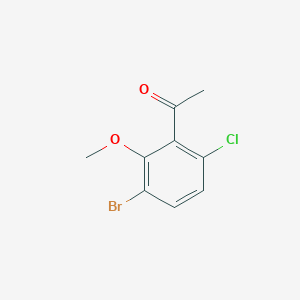
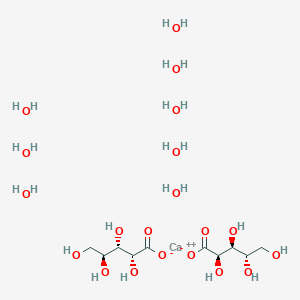

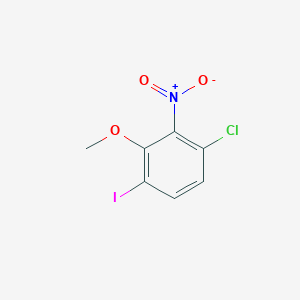
![tert-Butyl 5-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12858729.png)
